3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Description
The compound 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a chromen-4-one (coumarin) derivative with two key substituents:
- Position 3: A phenoxy group substituted with a methoxycarbonyl (-COOCH₃) at the para position.
- Position 7: A 3-nitrobenzoate ester (-OCOC₆H₄-3-NO₂).
Chromen-4-one derivatives are widely studied for their biological activities (e.g., antimicrobial, anticancer) and photophysical properties .
Properties
Molecular Formula |
C24H15NO9 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C24H15NO9/c1-31-23(27)14-5-7-17(8-6-14)33-21-13-32-20-12-18(9-10-19(20)22(21)26)34-24(28)15-3-2-4-16(11-15)25(29)30/h2-13H,1H3 |
InChI Key |
SHCCANPXVZUSKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl group: This step involves the esterification of the phenolic hydroxyl group with methoxycarbonyl chloride in the presence of a base such as pyridine.
Attachment of the nitrobenzoate ester: This can be accomplished through a nucleophilic substitution reaction, where the chromen-4-one derivative reacts with 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression and cellular functions.
Modulating signaling pathways: Affecting cellular signaling cascades that regulate various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Key Compounds
Physicochemical and Electronic Properties
- Electron Effects :
- The target compound’s 3-nitrobenzoate group is strongly electron-withdrawing, creating an electron-deficient chromen ring, which may enhance UV absorption and electrophilic reactivity .
- Methoxycarbonyl (target) vs. ethoxycarbonyl (): The shorter methoxy chain may increase hydrolysis rates compared to ethoxy derivatives.
- Methoxy groups () decrease logP, favoring aqueous solubility .
Biological Activity
The compound 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a derivative of flavonoids, characterized by its chromenone backbone and various functional groups, including methoxycarbonyl and nitrobenzoate moieties. This structure suggests potential biological activities that have garnered attention in recent research.
Structural Features
The structural formula of this compound can be described as follows:
- Molecular Formula : C24H18O6
- Molecular Weight : 402.4 g/mol
Functional Groups
The presence of specific functional groups enhances its reactivity and biological interactions:
- Methoxycarbonyl Group : Known for modulating biological activity.
- Nitro Group : Often associated with enhanced antimicrobial properties.
Biological Activities
Research indicates that flavonoid derivatives, including this compound, exhibit a range of biological activities:
Antioxidant Activity
Flavonoids are well-documented for their antioxidant properties. The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress.
Enzyme Inhibition
Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, the compound's ability to interact with these enzymes could provide insights into its potential therapeutic applications against cognitive decline.
Anti-inflammatory Properties
Compounds with similar structural characteristics have been reported to exhibit anti-inflammatory effects. The nitro group may enhance this activity by modulating inflammatory pathways.
Antimicrobial Activity
Research on flavonoids has revealed their potential as antimicrobial agents. The structural features of this compound suggest it might possess similar capabilities, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-hydroxyphenyl)-5-methoxybenzoic acid | Hydroxy and methoxy groups | Known for anti-inflammatory properties |
| 5-nitroflavone | Nitro group on flavonoid structure | Exhibits strong antibacterial activity |
| 7-hydroxyflavone | Hydroxy group at position 7 | Notable antioxidant activity |
This table illustrates the diversity within flavonoid derivatives while emphasizing the unique combination of functional groups present in 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate , which may confer distinct biological activities.
Case Studies and Research Findings
- Inhibition of Cholinesterases : A study demonstrated that related compounds exhibited moderate inhibitory effects on AChE and BChE, with IC50 values ranging from 10.4 μM to 19.2 μM, suggesting potential applications in treating Alzheimer's disease .
- Antioxidant Potential : Various flavonoids have been evaluated for their ability to scavenge free radicals, with some showing significant activity comparable to established antioxidants .
- Antimicrobial Efficacy : Research indicates that flavonoid derivatives can inhibit bacterial growth, highlighting their potential as natural antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
